Ethyl 2-[(but-2-en-1-yl)oxy]benzoate
Description
Ethyl 2-[(but-2-en-1-yl)oxy]benzoate is an ester derivative of benzoic acid, characterized by a but-2-en-1-yloxy substituent at the ortho position of the benzene ring and an ethyl ester group. This compound combines aromatic and alkenyl functionalities, which may confer unique physicochemical properties, such as enhanced lipophilicity or reactivity due to the conjugated double bond in the butenyl group.
Properties
CAS No. |
61493-59-2 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
ethyl 2-but-2-enoxybenzoate |
InChI |
InChI=1S/C13H16O3/c1-3-5-10-16-12-9-7-6-8-11(12)13(14)15-4-2/h3,5-9H,4,10H2,1-2H3 |
InChI Key |
BPTDWRNSKPNXDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OCC=CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(but-2-en-1-yl)oxy]benzoate can be synthesized through the esterification reaction between 2-hydroxybenzoic acid (salicylic acid) and ethyl but-2-en-1-ol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(but-2-en-1-yl)oxy]benzoate undergoes various chemical reactions, including:
Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products Formed
Hydrolysis: 2-Hydroxybenzoic acid and ethyl but-2-en-1-ol.
Reduction: 2-[(but-2-en-1-yl)oxy]benzyl alcohol.
Substitution: Nitro-substituted this compound.
Scientific Research Applications
Ethyl 2-[(but-2-en-1-yl)oxy]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-[(but-2-en-1-yl)oxy]benzoate involves its hydrolysis to release 2-hydroxybenzoic acid and ethyl but-2-en-1-ol. The 2-hydroxybenzoic acid can then exert its effects through various molecular targets and pathways, including inhibition of cyclooxygenase enzymes, which are involved in the inflammatory response .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight | Notable Properties/Applications |
|---|---|---|---|---|
| This compound | But-2-en-1-yloxy (o) | C₁₃H₁₆O₃ | 220.26* | Hypothesized reactivity in polymer crosslinking, potential agrochemical use |
| Ethyl 2-methoxybenzoate [1] | Methoxy (o) | C₁₀H₁₂O₃ | 180.20 | Soluble in ethanol; used in flavoring agents |
| Ethyl 4-(dimethylamino)benzoate [2] | Dimethylamino (p) | C₁₁H₁₅NO₂ | 193.24 | High reactivity in resin cements; co-initiator in polymerization |
| Methyl 2-(pyrimidinyl-oxy)benzoate [3] | Pyrimidinyl-oxy (o) | C₁₄H₁₃N₂O₅ | 289.27 | Herbicide (pyriminobac-methyl) |
*Calculated based on analogous compounds.
Key Observations:
- This contrasts with ethyl 2-methoxybenzoate, where the methoxy group is electron-donating but lacks conjugation with a double bond [1]. Ethyl 4-(dimethylamino)benzoate’s dimethylamino group enhances electron-donating capacity, improving its efficacy as a co-initiator in resin systems [2]].
- Positional Isomerism:
- Substituents at the ortho position (e.g., butenyloxy in the target compound vs. methoxy in ethyl 2-methoxybenzoate) may sterically hinder reactions or alter solubility compared to para-substituted analogs.
Physicochemical Properties
- Solubility: Ethyl 2-methoxybenzoate is soluble in ethanol, a trait likely shared by the target compound due to the ethyl ester group [1]. However, the butenyl chain may reduce aqueous solubility compared to smaller substituents.
- Reactivity: The conjugated double bond in the butenyl group could participate in Diels-Alder reactions or radical polymerization, differentiating it from saturated substituents in analogs like ethyl 2-methoxybenzoate.
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